Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine

Description

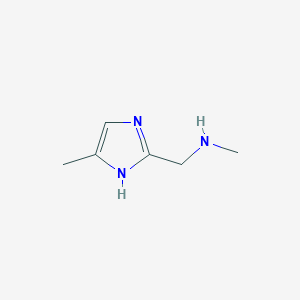

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is an imidazole-based compound featuring a methyl group at the 4-position of the heterocyclic ring and a methylamine substituent linked via a methylene group at the 2-position.

Properties

IUPAC Name |

N-methyl-1-(5-methyl-1H-imidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-3-8-6(9-5)4-7-2/h3,7H,4H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWPUDWHRYBWJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine typically involves the reaction of 4-methyl-1H-imidazole with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol and catalysts to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

Chemistry

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine serves as a crucial building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit unique properties.

Biology

Research has indicated that this compound may play a role in enzyme inhibition and can be used as a probe to study biological pathways. Its structural features allow it to interact with various biological targets, potentially modulating their activity.

Medicine

The compound has been explored for its therapeutic properties, particularly in antimicrobial and anticancer activities. Studies suggest that it may inhibit the growth of certain pathogens and tumor cells, making it a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility allows for incorporation into diverse chemical processes.

Case Study 1: Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound was tested in vitro against Escherichia coli and Staphylococcus aureus, showing effective inhibition at low concentrations.

Case Study 2: Coordination Chemistry

Research involving this compound as a ligand revealed its ability to form stable complexes with transition metals. These complexes displayed enhanced catalytic activity in various reactions, highlighting the compound's potential utility in catalysis.

Mechanism of Action

The mechanism by which Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine with structurally related imidazole derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Substituents | Key Properties |

|---|---|---|---|---|

| This compound | C7H12N3 | 138.19 | 4-methyl, 2-(methylaminomethyl) | Likely polar, basic |

| (4-Fluorophenyl)methylamine | C11H12FN3 | 205.23 | 2-(methylaminomethyl), 4-fluorophenyl | Enhanced lipophilicity (logP ~2.5) |

| 4-(4-Bromophenyl)-1,5-dimethyl-1H-imidazol-2-amine | C11H12BrN3 | 266.14 | 4-bromophenyl, 1,5-dimethyl | High molecular weight, halogenated |

| N-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine | C10H12ClN3 | 209.68 | 4-chloro-2-methylphenyl, dihydroimidazole | Reduced aromaticity, increased flexibility |

Key Observations :

- Molecular Weight : The compound’s lower molecular weight (138.19) compared to bulkier derivatives (e.g., 266.14 in ) may improve solubility in polar solvents.

- Stereoelectronic Profile : Unlike dihydroimidazoles (e.g., ), the fully unsaturated imidazole ring in the target compound allows for π-π stacking interactions, relevant in ligand design .

Biological Activity

Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by an imidazole ring and a methylamine group, suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications, including enzyme inhibition and anticancer activity.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This molecular formula indicates the presence of both nitrogen and carbon atoms that contribute to its biological reactivity. The imidazole ring is known for its role in biological systems, particularly in enzyme active sites.

This compound interacts with specific molecular targets, modulating their activity. The compound can bind to enzymes or receptors, influencing various biochemical pathways. Research indicates that its mechanism may involve:

- Enzyme Inhibition : Acting as a competitive inhibitor for certain enzymes.

- Receptor Modulation : Binding to specific receptors, altering their signaling pathways.

Enzyme Inhibition

Studies have shown that this compound has potential as an enzyme inhibitor. It has been investigated for its role in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases where these enzymes are dysregulated.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated several imidazole derivatives against cancer cell lines such as HeLa (cervical cancer) and HCT-116 (colon cancer). The results showed that certain derivatives had IC50 values ranging from 6 to 11 µM, indicating potent cytotoxic effects against these cancer cells .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 11 | HeLa | 6 | Induces apoptosis via caspase activation |

| 12 | HCT-116 | 7 | Cell cycle arrest at G2/M phase |

| 13 | MCF-7 | 49 | Selective cytotoxicity towards cancer cells |

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although further research is needed to elucidate its full spectrum of activity.

Study on Enzyme Inhibition

In a recent study, this compound was tested as an inhibitor of insulin-degrading enzyme (IDE). The compound was found to bind effectively at the active site, demonstrating a significant reduction in enzyme activity. This finding supports its potential use in conditions like diabetes where IDE plays a crucial role .

Anticancer Screening

A comprehensive screening of imidazole derivatives, including this compound, was conducted on multiple cancer cell lines. The study highlighted that compounds with similar structural motifs exhibited enhanced cytotoxicity and selectivity towards cancer cells compared to non-cancerous cells. The mechanism involved apoptosis induction and cell cycle arrest .

Q & A

Q. What are the recommended synthetic routes for Methyl-(4-methyl-1H-imidazol-2-ylmethyl)-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of imidazole precursors or condensation with appropriate amines. For example:

- Step 1 : Start with 4-methylimidazole derivatives and introduce a methylaminomethyl group via nucleophilic substitution or reductive amination .

- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst selection) to enhance yield. For instance, using DMF as a solvent at controlled temperatures (25–80°C) improves solubility and reaction kinetics .

- Purification : Employ vacuum filtration or column chromatography to isolate the product, ensuring >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm proton and carbon environments, respectively. IR spectroscopy identifies functional groups (e.g., N-H stretches at ~3300 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond lengths and angles. Mercury software visualizes packing patterns and hydrogen-bonding networks . For example, refine data with SHELXL using high-resolution (<1.0 Å) datasets to minimize R-factors (<5%) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the binding affinity of this compound to biological targets such as enzymes or receptors?

- Methodological Answer :

- In Vitro Assays : Perform competitive binding studies (e.g., fluorescence polarization or surface plasmon resonance) to measure dissociation constants () .

- Computational Modeling : Use molecular docking (AutoDock Vina) or QSAR models to predict interactions with targets like histamine receptors. Validate predictions with mutagenesis studies to identify critical binding residues .

- Data Interpretation : Compare IC values across analogs to establish structure-activity trends. For example, substitutions on the imidazole ring may enhance hydrophobic interactions .

Q. What strategies are recommended for resolving contradictions in crystallographic data or conflicting bioactivity results observed in studies of this compound derivatives?

- Methodological Answer :

- Crystallographic Analysis : Use Mercury’s packing similarity tool to compare unit-cell parameters and symmetry operations across datasets. Re-refine ambiguous structures with SHELXL, adjusting restraints for disordered regions .

- Bioactivity Discrepancies : Conduct dose-response assays under standardized conditions (e.g., pH, temperature) to minimize variability. Cross-validate results with orthogonal assays (e.g., enzymatic vs. cell-based) .

- Comparative Studies : Analyze structural analogs (e.g., 2-ethyl-4,5-dimethylimidazole derivatives) to identify substituent effects on activity .

Q. How can in silico tools predict the pharmacokinetic properties of this compound, and what experimental validation is required?

- Methodological Answer :

- ADME Prediction : Use SwissADME or pkCSM to estimate solubility, metabolic stability, and membrane permeability. Focus on logP values (<3) for optimal bioavailability .

- Toxicity Screening : Apply ProTox-II to predict hepatotoxicity or mutagenicity. Validate experimentally via Ames tests or hepatic cell viability assays .

- Dynamic Simulations : Run molecular dynamics (GROMACS) to assess compound stability in biological membranes over nanosecond timescales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.